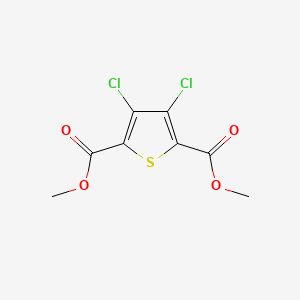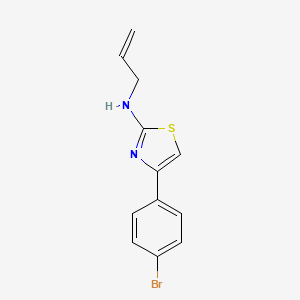![molecular formula C18H16F2N4O2 B5529622 7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5529622.png)
7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to "7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine", has been explored through various methodologies. A significant method involves the Biginelli reaction, utilizing reactants like 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole under specific conditions to achieve the desired compound. This synthesis approach is notable for its ability to introduce complex functional groups and structural diversity into the pyrazolo[1,5-a]pyrimidine framework, demonstrating the versatility and adaptability of this chemical scaffold in medicinal chemistry research (Suwito et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including "7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine", has been characterized using various spectroscopic techniques. Studies have utilized FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR to elucidate the structural features of these compounds. The presence of specific functional groups and the overall molecular architecture have been determined, highlighting the compound's potential for interactions with biological targets (Suwito et al., 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives, including "7-(difluoromethyl)-3-(4-morpholinylcarbonyl)-5-phenylpyrazolo[1,5-a]pyrimidine", exhibit a variety of chemical reactions due to their reactive functional groups. These compounds can participate in reactions such as cyclocondensation, formylation, and Michael addition, demonstrating their reactivity and potential for further chemical modifications. The chemical properties of these compounds are influenced by the presence of functional groups, such as the difluoromethyl and morpholinylcarbonyl groups, which can affect their reactivity and interactions with biological molecules (Castillo et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2/c19-16(20)15-10-14(12-4-2-1-3-5-12)22-17-13(11-21-24(15)17)18(25)23-6-8-26-9-7-23/h1-5,10-11,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTAENFZDSBKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Difluoromethyl-5-phenyl-pyrazolo[1,5-a]pyrimidin-3-yl)-morpholin-4-yl-methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine](/img/structure/B5529556.png)
![3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5529562.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5529566.png)

![3-{5-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide](/img/structure/B5529581.png)
![3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide](/img/structure/B5529592.png)

![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5529599.png)
![3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)

![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529621.png)
![7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B5529627.png)
![N,N,2-trimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5529633.png)
![3-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5529651.png)